molecular formula C23H21N5O4 B6090814 7-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 727664-37-1

7-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B6090814
CAS No.: 727664-37-1
M. Wt: 431.4 g/mol
InChI Key: BSZADDOETKCYQA-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H21N5O4 and its molecular weight is 431.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.15935417 g/mol and the complexity rating of the compound is 731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-2,4-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-25-20-19(21(29)26(2)23(25)30)27-13-16(14-10-11-17(31-3)18(12-14)32-4)28(22(27)24-20)15-8-6-5-7-9-15/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZADDOETKCYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801124128
Record name 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727664-37-1
Record name 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727664-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[2,1-f]purine core with various substituents that influence its biological activity. The presence of the dimethoxyphenyl group is crucial for its interaction with biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Serotonergic Activity : Similar compounds have shown affinity for serotonin receptors, particularly the 5-HT_1A receptor, which is implicated in mood regulation and antidepressant effects. Studies suggest that the compound may enhance serotonergic transmission, contributing to its antidepressant-like properties .
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Inhibitory effects on polyketide synthases have been noted in related studies, suggesting potential applications in treating tuberculosis by disrupting bacterial metabolism .

Antidepressant-Like Effects

A study evaluating similar imidazopurine derivatives demonstrated significant antidepressant-like activity in animal models. The compound's ability to activate serotonergic pathways was highlighted as a key factor in its efficacy .

Safety Profile

Safety evaluations have indicated that while the compound exhibits therapeutic potential, it may also induce side effects such as sedation and disturbances in lipid metabolism after prolonged administration. Notably, it did not exhibit anticholinergic properties, making it a safer alternative compared to traditional antidepressants .

Study 1: Antidepressant Activity

In a controlled study involving mouse models, the compound was administered at varying doses. Results showed a marked reduction in immobility time during the forced swim test (FST), indicating antidepressant-like effects. The study concluded that the compound's mechanism involved modulation of serotonin receptors .

Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an inhibitor of polyketide synthases. The study demonstrated that it could effectively block enzyme activity, leading to reduced bacterial growth in vitro. This suggests potential applications in developing new antimicrobial agents against resistant strains of bacteria .

Comparative Analysis of Related Compounds

Compound NameStructure TypeMain Biological ActivityKey Findings
AZ-853ImidazopurineAntidepressantStronger serotonergic activity; induced weight gain
AZ-861ImidazopurineAntidepressantHigher potency but caused sedation
7-DMPImidazo[2,1-f]purineAntimicrobialEffective enzyme inhibitor; potential TB treatment

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